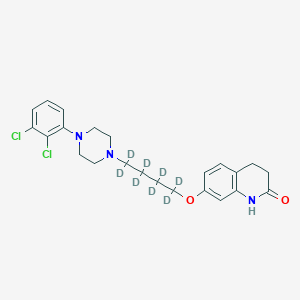

Aripiprazole-d8 (butyl-d8)

描述

Aripiprazole is a unique antipsychotic drug with a distinctive mechanism of action, differing from other typical and atypical antipsychotics. It exhibits properties of both an agonist and antagonist in various dopaminergic models, suggesting a complex interaction with dopamine receptors. Aripiprazole's synthesis involves advanced chemical processes, reflecting its sophisticated molecular structure and the precise chemical properties that contribute to its pharmacological profile (Burris et al., 2002).

Synthesis Analysis

The synthesis of Aripiprazole-d8 (butyl-d8) is achieved through a two-step process starting from 1,4-dibromobutane-d8. This process yields aripiprazole-d8 with high purity, emphasizing the precise chemical manipulation required to incorporate the deuterium atoms into the aripiprazole molecule, which aids in research through quantification analysis using HPLC-MS/MS (Vohra et al., 2015).

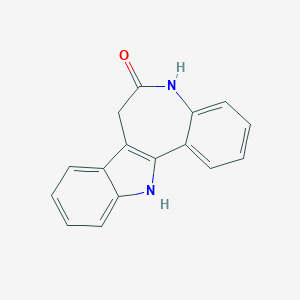

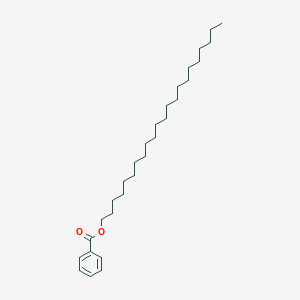

Molecular Structure Analysis

The molecular structure of Aripiprazole reveals a complex arrangement of atoms, including a butoxy group and a piperazine ring, crucial for its interaction with dopamine receptors. The incorporation of deuterium atoms into the aripiprazole molecule does not alter its fundamental structure but is used for analytical purposes, enabling a deeper understanding of its pharmacokinetics and pharmacodynamics (Tessler & Goldberg, 2006).

Chemical Reactions and Properties

Aripiprazole's chemical properties allow it to interact with dopamine D2 receptors as a partial agonist, which is fundamental to its antipsychotic activity. The chemical reactions involved in its action include binding to receptor sites and modulating the dopaminergic system in a balanced manner, contributing to its efficacy in treating psychiatric disorders without causing significant side effects typically associated with antipsychotics (Lawler et al., 1999).

Physical Properties Analysis

The physical properties of Aripiprazole, such as its crystalline structure and solubility, are influenced by its molecular composition. The drug exists in several crystalline forms, including anhydrate, hydrate, and solvate modifications, which can affect its stability and bioavailability. The hydration dynamics of aripiprazole monohydrate, for instance, involve a complex dehydration process that impacts its physical stability (Ayala et al., 2010).

Chemical Properties Analysis

Aripiprazole's chemical behavior, including its reactivity and interaction with biological systems, is crucial for its pharmacological effects. Its partial agonism at dopamine receptors and interactions with serotonin receptors contribute to its therapeutic profile, offering benefits in treating schizophrenia and bipolar disorder while minimizing the risk of adverse effects (Jordan et al., 2002).

科学研究应用

Aripiprazole-d8 (butyl-d8) is a deuterated version of Aripiprazole . It’s used as a reference material in neurology research . Aripiprazole is a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity . This means it can both block and stimulate dopamine receptors, depending on the circumstances. This unique mechanism of action makes it useful in the treatment of certain neurological and psychiatric disorders.

Aripiprazole-d8 (Butyl-d8) is a deuterated version of Aripiprazole, which is used as a reference material in neurology research . Here are some more applications of Aripiprazole, which could potentially apply to Aripiprazole-d8 (Butyl-d8) as well:

-

Treatment of Schizophrenia : Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia . It works by balancing the levels of dopamine and serotonin to improve thinking, mood, and behavior .

-

Treatment of Bipolar Disorder : Aripiprazole is used for the treatment of acute manic and mixed episodes associated with bipolar I disorder . It helps to decrease the intensity of manic episodes and prevent the recurrence of new ones .

-

Treatment of Major Depressive Disorder : Aripiprazole is also used as an adjunctive treatment of major depressive disorder . It is often used when treatment with other antidepressants alone is not sufficient .

-

Treatment of Autism-related Irritability : Aripiprazole is indicated for the treatment of irritability associated with autism spectrum disorder . It helps to reduce tantrums, aggression, and self-injurious behavior .

-

Treatment of Tourette’s Disorder : Aripiprazole is used for the treatment of Tourette’s disorder . It helps to control tics, which are uncontrolled vocal outbursts and/or movements .

-

Pharmacokinetic Studies : Aripiprazole-d8 (Butyl-d8) can be used in pharmacokinetic studies . For example, it can be used in plasma quantification of aripiprazole and dehydro-aripiprazole .

Aripiprazole-d8 (Butyl-d8) is a deuterated version of Aripiprazole, which is used as a reference material in neurology research . Here are some more applications of Aripiprazole, which could potentially apply to Aripiprazole-d8 (Butyl-d8) as well:

-

Treatment of Schizophrenia : Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia . It works by balancing the levels of dopamine and serotonin to improve thinking, mood, and behavior .

-

Treatment of Bipolar Disorder : Aripiprazole is used for the treatment of acute manic and mixed episodes associated with bipolar I disorder . It helps to decrease the intensity of manic episodes and prevent the recurrence of new ones .

-

Treatment of Major Depressive Disorder : Aripiprazole is also used as an adjunctive treatment of major depressive disorder . It is often used when treatment with other antidepressants alone is not sufficient .

-

Treatment of Autism-related Irritability : Aripiprazole is indicated for the treatment of irritability associated with autism spectrum disorder . It helps to reduce tantrums, aggression, and self-injurious behavior .

-

Treatment of Tourette’s Disorder : Aripiprazole is used for the treatment of Tourette’s disorder . It helps to control tics, which are uncontrolled vocal outbursts and/or movements .

-

Pharmacokinetic Studies : Aripiprazole-d8 (Butyl-d8) can be used in pharmacokinetic studies . For example, it can be used in plasma quantification of aripiprazole and dehydro-aripiprazole .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Aripiprazole is effective at treating the positive symptoms of schizophrenia and has the potential to treat negative and cognitive symptoms at least as well as other atypical antipsychotics . The drug has a favorable side-effect profile and has a low propensity to result in EPS or metabolic syndromes .

属性

IUPAC Name |

7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUORZQYGODEFX-BQLKVSHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648852 | |

| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aripiprazole-d8 (butyl-d8) | |

CAS RN |

1089115-04-7 | |

| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

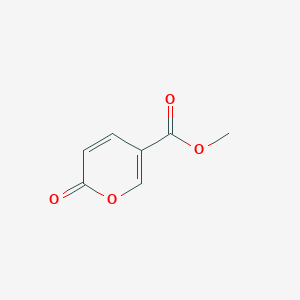

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)

![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)